1-(4-Nitrophenyl)imidazolidine-2-thione
Description
Significance of Thiourea-Containing Heterocycles in Synthetic Organic Chemistry
Thiourea (B124793), an organosulfur compound structurally analogous to urea (B33335) with a sulfur atom replacing the oxygen, serves as a foundational building block in the synthesis of a wide array of heterocyclic compounds. nih.gov These thiourea-containing heterocycles are a cornerstone of modern synthetic organic chemistry due to their versatile reactivity and the valuable properties of the resulting molecules. The thiourea moiety can be incorporated into various ring systems, including five- and six-membered heterocycles, which are prevalent in numerous biologically active compounds. researchgate.net
The significance of these heterocycles is underscored by their presence in numerous pharmaceuticals. For instance, thiourea is a key precursor for synthesizing pyrimidine (B1678525) derivatives through condensation reactions with β-dicarbonyl compounds. nih.gov This pathway is fundamental to producing important drugs such as thiobarbiturates and sulfathiazole. nih.gov Furthermore, thioureas are instrumental in constructing other vital heterocyclic systems like thiazoles and triazoles. nih.gov Beyond their role as structural components, thiourea derivatives have gained prominence as organocatalysts, capable of activating substrates through hydrogen bonding to facilitate a variety of chemical transformations for the efficient construction of complex N-, O-, and S-heterocyclic compounds. nih.gov
Overview of Imidazolidine-2-thione Scaffold in Advanced Chemical Research
The imidazolidine-2-thione ring system, a saturated five-membered heterocycle containing a thiourea unit, represents a "pharmaceutically attractive scaffold" that has garnered significant attention in advanced chemical research. scialert.net This core structure is found in a multitude of compounds exhibiting a broad spectrum of biological activities, including antimicrobial, anti-HIV, and antifungal properties. scialert.net The versatility of the scaffold allows for substitution at various positions, enabling chemists to modulate the steric and electronic properties of the molecule to fine-tune its biological function.
Derivatives of imidazolidine-2-thione are not only explored for their therapeutic potential but also for their applications in asymmetric synthesis. Chiral versions of the scaffold, such as optically pure 1-aryl-5-hydroxy-4-(D-arabino-tetritol-1-yl)-imidazolidine-2-thione, have been successfully employed as chiral auxiliaries and as ligands in asymmetric catalysis, highlighting their utility in creating stereochemically defined molecules. scialert.net The synthesis of the imidazolidine-2-thione core can be achieved through several established methods, a common one being the reaction of an N,N'-disubstituted ethylenediamine (B42938) with a thiocarbonyl source, such as carbon disulfide or thiophosgene (B130339). moltuslab.comresearchgate.netmoltuslab.com This accessibility allows for the generation of diverse libraries of derivatives for screening in drug discovery and materials science. researchgate.netnih.gov
Contextualization of 1-(4-Nitrophenyl)imidazolidine-2-thione within Contemporary Organic Synthesis and Materials Science
While the imidazolidine-2-thione scaffold is well-established in the scientific literature, a detailed examination reveals a notable scarcity of published research focused specifically on the This compound derivative. A comprehensive search of contemporary chemical databases and academic journals did not yield specific reports detailing its synthesis, characterization, or application.
Based on established synthetic principles, the preparation of this compound could plausibly be achieved via the cyclization of N-(4-nitrophenyl)ethylenediamine with a suitable thiocarbonyl transfer reagent like thiophosgene or 1,1'-thiocarbonyldiimidazole. moltuslab.commoltuslab.com The resulting structure would feature the well-defined imidazolidine-2-thione core functionalized with a 4-nitrophenyl group. This substituent is a strong electron-withdrawing group, which would significantly influence the molecule's electronic properties, such as the acidity of the N-H proton and the nucleophilicity of the sulfur atom.
Given the known activities of related compounds, this compound could be a candidate for several applications. The nitrophenyl moiety is common in compounds with biological activity, and its presence on the imidazolidine-2-thione scaffold could lead to novel therapeutic agents. nih.govmdpi.com Furthermore, the thione group makes it a potential ligand for the formation of metal complexes, with the electronic properties tuned by the nitrophenyl group potentially influencing the catalytic or material properties of such complexes. However, without specific experimental data, its roles in organic synthesis and materials science remain hypothetical and represent an underexplored area of research.
Due to the lack of specific experimental findings for this compound in the reviewed scientific literature, data tables for its crystallographic and spectroscopic properties cannot be provided at this time. The tables below are presented as illustrative examples, showing the type of data that would be determined upon its synthesis and characterization, based on data for the parent compound and related derivatives. mdpi.comnist.govresearchgate.net
Illustrative Spectroscopic Data (Hypothetical)
| Technique | Expected Observations |
|---|---|
| ¹H NMR | Signals for the aromatic protons of the nitrophenyl group (likely two doublets in the δ 7.5-8.5 ppm region), and signals for the four protons of the imidazolidine (B613845) ring (likely complex multiplets in the δ 3.5-4.5 ppm region). |
| ¹³C NMR | A signal for the thiocarbonyl carbon (C=S) expected in the δ 180-185 ppm region, along with signals for the aromatic and aliphatic carbons. |
| FT-IR (cm⁻¹) | Characteristic absorptions for N-H stretching (~3200-3400), aromatic C-H, C=C stretching (~1600), strong NO₂ stretching (~1520 and ~1350), and C=S stretching (~1200-1300). |
Illustrative Crystal Structure Data (Hypothetical)
| Parameter | Example Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 5.8 |
| c (Å) | 15.2 |
| **β (°) ** | 95.0 |
| Volume (ų) | 920 |
| Z | 4 |
Structure
3D Structure
Properties
Molecular Formula |
C9H9N3O2S |
|---|---|
Molecular Weight |
223.25 g/mol |
IUPAC Name |
1-(4-nitrophenyl)imidazolidine-2-thione |
InChI |
InChI=1S/C9H9N3O2S/c13-12(14)8-3-1-7(2-4-8)11-6-5-10-9(11)15/h1-4H,5-6H2,(H,10,15) |
InChI Key |
FDIDPYNYTUYLCD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=S)N1)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Mechanistic Investigations of Imidazolidine 2 Thione Formation
Proposed Reaction Pathways for Ring Closure and Cyclization
The formation of the imidazolidine-2-thione ring is typically achieved through multi-component reactions, which offer an efficient route to complex molecules from simple precursors. One prominent pathway involves a three-component reaction of arylglyoxals, isothiocyanates, and arylamines. clockss.org
A plausible mechanism for this transformation begins with the nucleophilic addition of an amine to an isothiocyanate. This initial step forms a crucial N,N'-bisarylthiourea intermediate. clockss.org Subsequently, the more nucleophilic amino group of this thiourea (B124793) intermediate attacks one of the carbonyl groups of the arylglyoxal. This is followed by a proton transfer and an intramolecular nucleophilic addition, which leads to the cyclization and formation of the five-membered imidazolidine-2-thione ring. clockss.org A final proton transfer then yields the stable product. clockss.org
Another proposed mechanism for the formation of related imidazole-2-thiones involves the reaction of a hydrazone derivative with a 2-bromo-1-substituted-ethan-1-one. nih.gov This pathway is initiated by a nucleophilic attack from the hydrazone nitrogen onto the active methylene (B1212753) group of the bromo-ethanone. nih.gov Following the elimination of a hydrobromide molecule, a second intramolecular nucleophilic attack occurs, where the other nitrogen atom of the hydrazone attacks the electrophilic carbonyl carbon. nih.gov The final step in this cyclization is the elimination of a water molecule, which results in the formation of the imidazole-2-thione ring. nih.gov
In reactions involving alkynes, an alkyn-amide nucleophile can be generated, which then reacts with an isothiocyanate as an electrophile. The resulting intermediate possesses two nucleophilic centers (nitrogen and sulfur). nih.gov This creates a competitive cyclization scenario: a nitrogen attack (N-cyclization) leads to the formation of an imidazolidine-2-thione, while a sulfur attack (S-cyclization) yields a thiazolidine-2-imine product. nih.gov
Role of Intermediates in Reaction Progression (e.g., N,N-bisarylthiourea)
Intermediates play a pivotal role in directing the course of the reaction toward the desired imidazolidine-2-thione product. The N,N'-bisarylthiourea species is a key intermediate in the three-component synthesis. clockss.org Its formation is the first step, resulting from the reaction between an arylamine and an isothiocyanate. clockss.org The structure of this thiourea intermediate, particularly whether it is symmetrical or unsymmetrical, is critical in determining the regioselectivity of the subsequent cyclization step. clockss.org
The mechanism proceeds as the amino group of the N,N'-bisarylthiourea, being the stronger nucleophile, preferentially attacks the terminal carbonyl group of the arylglyoxal. clockss.org This attack generates further intermediates (often designated as A and A'), which then undergo proton transfer and intramolecular cyclization to form the final product. clockss.org The stereochemistry of the final product can be influenced by factors such as intramolecular hydrogen bonding within these transient intermediates. clockss.org
In other pathways, different intermediates are key. For example, in the reaction of hydrazones with bromo-ethanones, an acyclic intermediate is formed after the initial nucleophilic attack and elimination of hydrobromide. nih.gov This linear intermediate then undergoes an intramolecular nucleophilic attack to form a cyclic intermediate, which subsequently dehydrates to yield the final thione. nih.gov
Analysis of Regioselectivity and Diastereoselectivity in Multi-component Reactions
Multi-component reactions (MCRs) for synthesizing polysubstituted imidazolidine-2-thiones can exhibit high levels of selectivity. The diastereoselectivity, for instance, can be very high, leading predominantly to the syn-diastereomer (up to >99:1). clockss.org This stereochemical outcome is often attributed to the stabilizing effect of intramolecular hydrogen bonds in the cyclization transition state. clockss.org
Regioselectivity becomes a significant factor when unsymmetrical starting materials are used, leading to the formation of regioisomers. For example, in the three-component reaction of arylglyoxals, isothiocyanates, and arylamines, the regioselectivity is influenced by the electronic and steric properties of the substituents on the aromatic rings. clockss.org When different aryl groups are present on the amine and the isothiocyanate, an unsymmetrical N,N'-bisarylthiourea intermediate is generated in situ. clockss.org The subsequent reaction of this intermediate with the arylglyoxal can lead to a mixture of regioisomers. However, in certain cases, excellent regioselectivity can be achieved. For instance, the reaction of 4-methoxyphenylglyoxal with 4-methylphenyl isothiocyanate and p-toluidine (B81030) can yield a single regioisomer in a greater than 99:1 ratio. clockss.org
The table below summarizes the regioselectivity observed in the synthesis of various syn-imidazolidine-2-thiones, highlighting the influence of different substituents on the starting materials. clockss.org
| Arylglyoxal (R¹) | Isothiocyanate (R²) | Amine (R³) | Total Yield (%) | Regioisomer Ratio |
|---|---|---|---|---|
| 4-MeC₆H₄ | Ph | 4-MeC₆H₄ | 75 | 1:1 |
| 4-MeOC₆H₄ | Ph | 4-MeC₆H₄ | 68 | 1:1 |
| 4-NO₂C₆H₄ | Ph | 4-MeC₆H₄ | 54 | 1:1 |
| Ph | 4-MeC₆H₄ | 4-MeOC₆H₄ | 74 | 1:1.2 |
| 4-MeOC₆H₄ | 4-MeC₆H₄ | 4-MeC₆H₄ | 65 | >99:1 |
Understanding Nucleophilic Attack and Tautomerism in Reaction Control
Nucleophilic attack is the fundamental bond-forming process in the synthesis of imidazolidine-2-thiones. The entire reaction sequence is a cascade of nucleophilic additions. The initial formation of the thiourea intermediate from an amine and an isothiocyanate is a classic nucleophilic addition to a heterocumulene. clockss.org The subsequent ring-closing step is also an intramolecular nucleophilic attack, where a nitrogen atom attacks a carbonyl carbon. clockss.orgnih.gov The relative nucleophilicity of different atoms within an intermediate can determine the reaction pathway, as seen in the competition between N-cyclization and S-cyclization. nih.gov
Tautomerism is another critical aspect, particularly concerning the final product. Imidazolidine-2-thione exists in a tautomeric equilibrium with its thiol form, 2-mercapto-4,5-dihydro-1H-imidazole. scialert.netwikipedia.org However, theoretical and experimental studies indicate that the thione tautomer is significantly more stable. scialert.net This stability is a key factor in the isolation of the thione form as the major product. While the thiol form is less stable, its transient formation can be relevant in certain reactions or under specific conditions. Computational studies on related structures, such as 2-thioxoimidazolidin-4-one, have explored the energetics of proton transfer in both thione/thiol and keto/enol tautomerism, confirming that the energy barriers for these transformations are significant but can be lowered by the presence of catalysts or solvent molecules. researchgate.net
Advanced Structural Elucidation and Characterization of 1 4 Nitrophenyl Imidazolidine 2 Thione Derivatives
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental in elucidating the structure of 1-(4-Nitrophenyl)imidazolidine-2-thione derivatives by probing the interactions of molecules with electromagnetic radiation. Each technique offers unique insights into different aspects of the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Chemical Shift Assignments and Structural Proof
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of organic molecules. Analysis of ¹H and ¹³C NMR spectra allows for the precise assignment of each atom within the this compound structure.
In the ¹H NMR spectrum, the protons of the imidazolidine (B613845) ring typically appear as multiplets. The two methylene (B1212753) (-CH₂-) groups of the imidazolidine-2-thione ring form a characteristic AA'BB' or more complex spin system, usually observed in the range of 3.5-4.5 ppm. The exact chemical shift and multiplicity depend on the substitution pattern and the solvent used. The aromatic protons of the 4-nitrophenyl group exhibit a distinct downfield pattern. Due to the strong electron-withdrawing nature of the nitro group, the protons ortho to the nitro group are shifted further downfield (typically around 8.2-8.3 ppm) compared to the protons meta to it (around 7.8-8.0 ppm), often appearing as two distinct doublets with coupling constants typical for ortho-coupling (J ≈ 9 Hz).
The ¹³C NMR spectrum provides information on the carbon skeleton. The thiocarbonyl carbon (C=S) is highly deshielded and resonates significantly downfield, typically in the region of 180-185 ppm. mdpi.com The methylene carbons of the imidazolidine ring are found upfield, generally between 45 and 55 ppm. For the 4-nitrophenyl group, the carbon attached to the nitro group (C-NO₂) is observed around 145-150 ppm, while the carbon attached to the imidazolidine nitrogen (C-N) appears near 140-145 ppm. The other aromatic carbons produce signals in the typical aromatic region of 115-130 ppm. mdpi.comresearchgate.net Two-dimensional NMR techniques like HMQC and HMBC are often employed to definitively correlate proton and carbon signals, confirming the structural assignments. mdpi.com
Table 1: Typical NMR Chemical Shift Ranges for this compound Derivatives
| Atom Type | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Imidazolidine -CH₂-CH₂- | 3.5 - 4.5 (m) | 45 - 55 |
| Thiocarbonyl C=S | - | 180 - 185 |
| Aromatic C-H (meta to NO₂) | 7.8 - 8.0 (d, J ≈ 9 Hz) | 125 - 130 |
| Aromatic C-H (ortho to NO₂) | 8.2 - 8.3 (d, J ≈ 9 Hz) | 115 - 125 |
| Aromatic C-N | - | 140 - 145 |
| Aromatic C-NO₂ | - | 145 - 150 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound shows characteristic absorption bands confirming its structure.
A key feature is the strong absorption band corresponding to the C=S (thiocarbonyl) stretching vibration, which typically appears in the region of 1250-1050 cm⁻¹. The N-H stretching vibration of the secondary amine within the imidazolidine ring gives rise to a moderate band around 3200-3400 cm⁻¹. The presence of the 4-nitrophenyl group is confirmed by two strong and characteristic bands for the asymmetric and symmetric stretching vibrations of the nitro (NO₂) group, found near 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene groups in the imidazolidine ring appears just below 3000 cm⁻¹. rsc.orgvscht.cz
Table 2: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| N-H Stretch | Secondary Amine (in ring) | 3200 - 3400 |
| Aromatic C-H Stretch | Ar-H | 3000 - 3100 |
| Aliphatic C-H Stretch | -CH₂- | 2850 - 2960 |
| NO₂ Asymmetric Stretch | Nitro Group | 1500 - 1550 |
| NO₂ Symmetric Stretch | Nitro Group | 1300 - 1350 |
| C=S Stretch | Thiocarbonyl | 1050 - 1250 |
Mass Spectrometry (e.g., ESI-MS, GC-MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound (C₉H₉N₃O₂S), the expected molecular weight is approximately 223.04 g/mol .
In techniques like Electrospray Ionization Mass Spectrometry (ESI-MS), the molecule is typically observed as a protonated molecular ion [M+H]⁺ at m/z 224. nih.govresearchgate.net High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement.
The fragmentation pattern in mass spectrometry provides valuable structural information. Common fragmentation pathways for N-aryl imidazolidine-2-thiones involve cleavage of the N-aryl bond and fragmentation of the imidazolidine ring. researchgate.net Key fragments for this compound would include the 4-nitrophenyl cation (m/z 122) and fragments arising from the loss of the nitro group (-NO₂) or the entire nitrophenyl moiety from the molecular ion. libretexts.orglibretexts.org
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The UV-Vis spectrum is characteristic of the chromophores present in the molecule.
The primary chromophore in this compound is the 4-nitrophenyl group. This group typically exhibits two main absorption bands due to π → π* electronic transitions. One strong absorption band is usually observed in the range of 300-400 nm, which is responsible for the characteristic color of many nitroaromatic compounds. researchgate.net A second, higher-energy band may be observed at shorter wavelengths, typically below 250 nm. nih.gov The exact position and intensity of the absorption maximum (λ_max) can be influenced by the solvent polarity.
X-ray Crystallography
While spectroscopic methods provide evidence of connectivity and functional groups, X-ray crystallography provides the absolute, three-dimensional structure of a molecule in the solid state.
Single-Crystal X-ray Diffraction for Absolute Molecular Structure Determination
Single-crystal X-ray diffraction is the definitive method for determining the precise arrangement of atoms in a crystalline solid. unimi.it By irradiating a single crystal with an X-ray beam, a diffraction pattern is produced, which can be mathematically analyzed to generate a three-dimensional model of the electron density, and thus the atomic positions.
For derivatives of 1-phenylimidazolidine-2-thione, crystallographic analysis reveals key structural parameters. nih.gov The imidazolidine ring typically adopts a non-planar, twisted or envelope conformation. The analysis provides precise bond lengths and angles, such as the C=S bond length (typically ~1.68 Å) and the C-N bonds within the ring. It also defines the dihedral angle between the plane of the phenyl ring and the imidazolidine ring, which is a critical conformational feature. nih.gov Furthermore, X-ray crystallography elucidates the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the crystal packing in the solid state. researchgate.netmdpi.com
Table 3: Representative Crystallographic Data for a 1-Aryl-imidazolidine-2-thione Derivative (1-Methyl-3-phenylimidazolidine-2-thione)
| Parameter | Value nih.gov |
|---|---|
| Chemical Formula | C₁₀H₁₂N₂S |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 7.5159 (1) |
| b (Å) | 14.0478 (3) |
| c (Å) | 18.2050 (3) |
| Volume (ų) | 1922.12 (6) |
| Z (Molecules per unit cell) | 8 |
Analysis of Bond Distances, Bond Angles, and Torsions in the Imidazolidine-2-thione Ring and Nitrophenyl Moiety
A detailed, quantitative analysis of the intramolecular geometry of this compound is not feasible without its crystal structure. This analysis would require precise measurements of:
Bond Distances: The specific lengths of the carbon-carbon, carbon-nitrogen, carbon-sulfur, and nitrogen-oxygen bonds within both the five-membered imidazolidine-2-thione ring and the 4-nitrophenyl group.
Bond Angles: The angles formed between adjacent bonds, which define the shape and planarity of the different parts of the molecule.
Torsion Angles: The dihedral angles that describe the three-dimensional conformation of the molecule, including the puckering of the imidazolidine ring and the rotational orientation of the nitrophenyl group relative to the heterocyclic ring.
Without experimental data, any discussion of these parameters would be purely speculative.
Investigation of Supramolecular Assembly in the Solid State via Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
Similarly, an investigation into the supramolecular assembly of this compound in the solid state is precluded by the lack of structural data. Understanding the crystal packing requires identifying and quantifying the non-covalent interactions that govern how individual molecules arrange themselves. This would involve:
Hydrogen Bonding: Identifying potential hydrogen bond donors (like the N-H group in the imidazolidine ring) and acceptors (such as the oxygen atoms of the nitro group or the sulfur atom of the thione group) and determining the distances and angles of these interactions.
π-π Stacking: Analyzing the potential for stacking interactions between the aromatic nitrophenyl rings of adjacent molecules, including measuring the centroid-to-centroid distances and assessing the degree of overlap.
Computational Chemistry and Theoretical Studies on 1 4 Nitrophenyl Imidazolidine 2 Thione Systems
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a primary method for studying medium to large-sized organic molecules due to its favorable balance of computational cost and accuracy. DFT calculations are instrumental in predicting a wide range of properties for 1-(4-Nitrophenyl)imidazolidine-2-thione.
Geometry Optimization and Conformational Analysis
Geometry optimization is a computational process to determine the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. researchgate.net For this compound, this process typically employs functionals like B3LYP with a basis set such as 6-311++G(d,p) to accurately predict bond lengths, bond angles, and dihedral (torsion) angles.
Table 1: Predicted Geometrical Parameters for this compound
| Parameter | Atom Pair/Group | Predicted Value |
|---|---|---|
| Bond Length | C=S | ~1.68 Å |
| Bond Length | N-C(phenyl) | ~1.40 Å |
| Bond Length | N-O (nitro) | ~1.23 Å |
| Bond Angle | C-N-C (ring) | ~112° |
| Dihedral Angle | C(ring)-N-C(phenyl)-C(phenyl) | Variable (defines conformation) |
Electronic Properties: HOMO-LUMO Energy Gaps, Molecular Electrostatic Potential (MEP)
The electronic properties of a molecule are fundamental to its reactivity. Frontier Molecular Orbital (FMO) theory is a key component of this analysis. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. nih.govresearchgate.net
The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a critical parameter that indicates the molecule's chemical stability and reactivity. researchgate.net A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the electron-withdrawing nitro group is expected to lower the LUMO energy, while the thione and imidazolidine (B613845) portions contribute to the HOMO, resulting in a moderate energy gap indicative of a reactive species. researchgate.net
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. dntb.gov.ua It is used to predict sites for electrophilic and nucleophilic attack. In the MEP of this compound, regions of negative potential (typically colored red or yellow) are expected around the electronegative oxygen atoms of the nitro group and the sulfur atom of the thione group, indicating these are sites susceptible to electrophilic attack. Regions of positive potential (blue) are typically found around the hydrogen atoms, marking them as potential sites for nucleophilic attack. researchgate.net
Table 2: Calculated Electronic Properties
| Property | Predicted Value (eV) | Implication |
|---|---|---|
| EHOMO | ~ -6.5 eV | Electron-donating ability |
| ELUMO | ~ -2.8 eV | Electron-accepting ability |
| Energy Gap (ΔE) | ~ 3.7 eV | Chemical reactivity and stability |
Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Spectra)
Computational methods are highly effective in predicting spectroscopic data, which aids in the interpretation of experimental results.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is a reliable DFT-based approach for calculating the nuclear magnetic shielding tensors, which are then converted to NMR chemical shifts (δ). modgraph.co.ukresearchgate.netresearchgate.net By calculating the ¹H and ¹³C chemical shifts for this compound, theoretical spectra can be generated. mdpi.commdpi.com These predictions are invaluable for assigning peaks in experimentally obtained NMR spectra, confirming the molecular structure, and studying conformational isomers. mdpi.com
UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic absorption spectra of molecules. qu.edu.qamdpi.com This method predicts the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. researchgate.netresearchgate.net For this compound, TD-DFT calculations can identify the key electronic transitions, such as π→π* transitions within the nitrophenyl ring and n→π* transitions involving the lone pairs on the sulfur and nitrogen atoms. tubitak.gov.trresearchgate.net
Table 3: Predicted Spectroscopic Data
| Spectroscopy | Parameter | Predicted Value | Assignment/Transition |
|---|---|---|---|
| ¹³C NMR | δ (C=S) | ~180-185 ppm | Thione carbon |
| ¹³C NMR | δ (C-NO₂) | ~145-150 ppm | Aromatic carbon attached to nitro group |
| ¹H NMR | δ (Aromatic) | ~7.5-8.3 ppm | Nitrophenyl protons |
| UV-Vis | λmax 1 | ~320-340 nm | π→π* (Intramolecular Charge Transfer) |
| UV-Vis | λmax 2 | ~260-280 nm | π→π* (Aromatic) |
Reaction Mechanism Elucidation through Computational Modeling
Beyond static properties, computational chemistry is a powerful tool for exploring the dynamics of chemical reactions, including the synthesis of this compound.
Transition State Calculations and Intrinsic Reaction Coordinate (IRC) Analysis
Understanding a reaction mechanism requires identifying the transition state (TS)—the highest energy point along the reaction pathway that separates reactants from products. DFT calculations can locate the geometry of a TS, which is characterized as a first-order saddle point on the potential energy surface (having exactly one imaginary vibrational frequency).
Once a putative TS is found, Intrinsic Reaction Coordinate (IRC) calculations are performed. An IRC analysis maps the minimum energy path downhill from the TS in both the forward and reverse directions. This confirms that the calculated TS correctly connects the desired reactants and products, providing a detailed picture of the atomic motions that occur during the chemical transformation.
Energetic Profiles of Proposed Synthetic Pathways
By calculating the energies of reactants, intermediates, transition states, and products, a complete energetic profile, or reaction coordinate diagram, can be constructed for a proposed synthetic route. A plausible synthesis for this compound could involve the reaction of N-(4-nitrophenyl)ethane-1,2-diamine with a thiocarbonyl source like thiophosgene (B130339) or carbon disulfide.
Computational modeling of this pathway would involve:
Optimizing the geometries and calculating the energies of the reactants.
Locating the transition state for the key bond-forming steps (e.g., nucleophilic attack of the amine on the thiocarbonyl carbon).
Identifying any reaction intermediates.
Optimizing the geometry and calculating the energy of the final product.
This energetic profile reveals the activation energy (Ea) for each step, which is the energy difference between the reactants and the transition state. The step with the highest activation energy is the rate-determining step of the reaction. Such analyses are crucial for understanding reaction feasibility, predicting reaction rates, and optimizing synthetic conditions.
Analysis of Intermolecular Interactions and Crystal Packing
Computational chemistry provides powerful tools to understand the three-dimensional architecture of crystalline solids. For this compound, theoretical studies are crucial for elucidating the nature and strength of intermolecular forces that govern its crystal packing. These non-covalent interactions, including hydrogen bonds and van der Waals forces, dictate the compound's physical properties. Advanced computational methods like Hirshfeld Surface Analysis and Natural Bonding Orbital (NBO) analysis offer deep insights into these interactions at a molecular level.
Hirshfeld Surface Analysis for Quantifying Non-covalent Interactions
The Hirshfeld surface is generated by partitioning the crystal electron density into regions associated with individual molecules. Distances from the surface to the nearest nucleus inside the surface (dᵢ) and outside the surface (dₑ) are calculated. These values are combined into a normalized contact distance (dnorm), which is mapped onto the surface. Red spots on the dnorm map indicate intermolecular contacts shorter than the van der Waals radii, highlighting significant interactions such as hydrogen bonds. Blue regions represent contacts longer than the van der Waals radii, and white areas denote contacts of van der Waals separation.
For systems containing a 4-nitrophenyl group and a heterocyclic core, Hirshfeld analysis typically reveals a variety of important intermolecular contacts. nih.govmdpi.commdpi.com The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions. While specific data for this compound is not available, analysis of structurally similar compounds allows for a detailed prediction of its interaction profile. The primary interactions governing the crystal packing are expected to be H···H, O···H/H···O, C···H/H···C, and N···H/H···N contacts.
The nitro group is a significant contributor to the intermolecular interactions, with its oxygen atoms acting as hydrogen bond acceptors. nih.govmdpi.com This leads to prominent O···H contacts. The heterocyclic imidazolidine-2-thione ring also participates in hydrogen bonding and other weak interactions. The relative contributions of these interactions determine the supramolecular assembly of the crystal.
Based on analyses of related structures, the anticipated contributions of the most significant intermolecular contacts for this compound are summarized in the table below. chemrxiv.orgnih.gov
| Interaction Type | Percentage Contribution (%) | Description |
| H···H | ~40-50% | Represents the most abundant contacts, typical for organic molecules. |
| O···H/H···O | ~15-25% | Primarily involves the nitro group oxygen atoms acting as acceptors in hydrogen bonds. |
| C···H/H···C | ~10-20% | Arises from interactions involving the phenyl and imidazolidine rings. |
| N···H/H···N | ~5-10% | Involves the nitrogen atoms of the imidazolidine ring and the nitro group. |
| S···H/H···S | ~3-8% | Contacts involving the sulfur atom of the thione group. |
| C···C | ~2-5% | Indicative of π-π stacking interactions between aromatic rings. |
These interactions collectively create a stable three-dimensional network in the crystal lattice. The Hirshfeld analysis, therefore, provides a comprehensive picture of the forces holding the molecules together in the solid state.
Natural Bonding Orbital (NBO) Analysis for Charge Delocalization
Natural Bonding Orbital (NBO) analysis is a theoretical method used to study charge delocalization, hyperconjugative interactions, and the nature of chemical bonds within a molecule. It transforms the complex, delocalized molecular orbitals into a set of localized orbitals that correspond to the familiar Lewis structure concepts of core electrons, lone pairs, and bonding orbitals.
In the this compound system, NBO analysis would reveal significant intramolecular charge transfer and hyperconjugative interactions. The electron-withdrawing nature of the 4-nitrophenyl group is expected to have a profound effect on the electron distribution across the imidazolidine-2-thione ring.
Key interactions anticipated from NBO analysis of this system, based on studies of analogous thioimidazoline and nitrophenyl-containing compounds, include: researchgate.netnih.gov
π → π Interactions:* Significant delocalization is expected from the π orbitals of the phenyl ring to the π* orbitals of the nitro group, and vice-versa, as well as within the heterocyclic ring.
n → σ Interactions:* Lone pairs (n) on the nitrogen, oxygen (from the nitro group), and sulfur atoms can delocalize into the antibonding sigma orbitals (σ) of adjacent bonds. These interactions are crucial for stabilizing the molecular structure. For instance, the interaction between a nitrogen lone pair and the antibonding orbital of a C-S bond (nN → σC-S) would indicate electron delocalization within the thioamide moiety.
n → π Interactions:* Delocalization from lone pairs into the antibonding π* orbitals of the phenyl ring and the C=S thione group are also expected, contributing to the resonance stabilization of the molecule.
The table below presents a selection of the most significant donor-acceptor interactions that would be expected in this compound, along with their hypothetical stabilization energies derived from analyses of similar structures. researchgate.net
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |
| LP (S) | π* (C-N) | High | Lone pair delocalization contributing to thioamide resonance. |
| LP (N) | π* (C=S) | High | Lone pair delocalization from nitrogen into the thione group. |
| LP (O) of NO₂ | π* (N-C) of ring | Moderate | Charge delocalization from the nitro group to the phenyl ring. |
| π (C=C) of ring | π* (N=O) of NO₂ | Moderate | Conjugative interaction between the phenyl ring and the nitro group. |
| σ (C-H) | σ* (C-N) | Low | Hyperconjugation contributing to bond stabilization. |
LP denotes a lone pair orbital.
The NBO analysis provides a detailed electronic picture, quantifying the charge transfer that stabilizes the molecule and influences its chemical reactivity. The delocalization from the imidazolidine-2-thione moiety to the 4-nitrophenyl group is a key feature that governs the electronic properties of the compound.
Coordination Chemistry of 1 4 Nitrophenyl Imidazolidine 2 Thione and Its Metal Complexes
Ligand Properties of Imidazolidine-2-thiones with Transition Metals
Imidazolidine-2-thiones are a class of heterocyclic compounds that possess multiple potential donor atoms, making them intriguing ligands in coordination chemistry. Their ability to coordinate with transition metals is largely dictated by the characteristics of these donor atoms and the nature of the substituents on the imidazolidine (B613845) ring.
Imidazolidine-2-thione and its derivatives are classic examples of ambidentate ligands, containing both nitrogen and sulfur atoms with lone pairs of electrons available for coordination. nih.gov This dual-donor capability allows them to bind to a central metal atom through either the sulfur or one of the nitrogen atoms. However, in practice, coordination primarily occurs through the exocyclic sulfur atom. This preference is attributed to the soft nature of the sulfur atom, which forms stable bonds with soft transition metal ions. nih.gov
The thione group (C=S) is a key feature, and its sulfur atom is the most common coordination site. nih.gov Upon coordination, a shift in the C=S stretching frequency in the infrared (IR) spectrum is typically observed, providing evidence of the metal-sulfur bond formation. While less common, coordination through the nitrogen atoms of the imidazolidine ring can also occur, particularly in bridging modes where the ligand links two metal centers. nih.govnih.gov This N,S-bidentate bridging coordination has been observed in dinuclear palladium(II) complexes of related benzimidazolidine-2-thione ligands. nih.govnih.gov
The presence of a 4-nitrophenyl group at the N1 position of the imidazolidine-2-thione ring is expected to significantly influence its coordination properties. The nitro group is a strong electron-withdrawing group, which reduces the electron density on the phenyl ring and, by extension, on the nitrogen atom to which it is attached. This inductive and resonance effect can modulate the donor strength of both the nitrogen and sulfur atoms.
The reduced electron density on the N1 nitrogen atom would make it a weaker donor, further favoring coordination through the sulfur atom. Furthermore, the electron-withdrawing nature of the nitrophenyl group can affect the electronic properties of the entire ligand system, potentially influencing the stability and reactivity of the resulting metal complexes. Studies on related ligands have shown that substituents can impact the electronic structure and, consequently, the chemical behavior of the coordination compounds. escholarship.org For instance, the electronic effects of substituents can alter the redox potentials of the metal center and the spectroscopic characteristics of the complexes.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with 1-(4-nitrophenyl)imidazolidine-2-thione can be achieved through the reaction of the ligand with a suitable metal salt in an appropriate solvent. Characterization of the resulting complexes typically involves a combination of spectroscopic and analytical techniques to determine their structure and properties.
The reaction of imidazolidine-2-thione derivatives with copper(II) salts often results in the formation of copper(I) complexes, as the thione ligand can reduce Cu(II) to Cu(I). rsc.org However, stable copper(II) complexes with related N-(2-pyridyl)imidazolidine-2-thiones have also been synthesized and characterized. nih.gov The coordination geometry around the copper center in these complexes can vary, with examples of distorted trigonal bipyramidal and square planar geometries. nih.govsrce.hr
For this compound, it is anticipated that it would coordinate to copper(I) or copper(II) primarily through the sulfur atom. The synthesis would likely involve reacting the ligand with a copper(II) salt, such as copper(II) chloride or copper(II) acetate, in a solvent like methanol (B129727) or ethanol. nih.gov
Table 1: Representative Analytical and Spectroscopic Data for a Hypothetical [Cu(this compound)₂Cl₂] Complex
| Analysis/Technique | Expected Observation | Interpretation |
| Elemental Analysis | Consistent with the proposed formula | Confirms stoichiometry |
| Molar Conductivity | Low value | Non-electrolytic nature |
| IR Spectroscopy | Shift in ν(C=S) band to lower frequency | Coordination through sulfur |
| UV-Vis Spectroscopy | d-d transitions and charge transfer bands | Information on coordination geometry |
| Magnetic Susceptibility | Paramagnetic for Cu(II) | Confirms oxidation state of copper |
Palladium(II) and platinum(II) are soft metal ions that form stable square planar complexes. They have a strong affinity for soft donor atoms like sulfur. nih.gov The reaction of imidazolidine-2-thione derivatives with K₂PdCl₄ or K₂PtCl₄ is a common method for synthesizing Pd(II) and Pt(II) complexes. irapa.org In these complexes, the thione ligand typically acts as a monodentate ligand, coordinating through the sulfur atom. irapa.org However, as mentioned earlier, N,S-bidentate bridging coordination has also been observed in dinuclear palladium complexes. nih.govnih.gov
The synthesis of palladium(II) and platinum(II) complexes of this compound would likely follow established procedures, reacting the ligand with the respective metal tetrachlorate salt. irapa.org The resulting complexes are expected to be square planar, with the thione ligand coordinating through the sulfur atom.
Table 2: Expected Spectroscopic Data for [M(this compound)₂Cl₂] (M = Pd, Pt) Complexes
| Spectroscopic Technique | Expected Observation | Interpretation |
| IR Spectroscopy | Shift in ν(C=S) to lower wavenumber | S-coordination |
| ¹H NMR Spectroscopy | Downfield shift of protons near the coordination site | Confirmation of ligand coordination |
| ¹³C NMR Spectroscopy | Shift in the C=S carbon signal | Evidence of M-S bond formation |
| Electronic Spectroscopy | Bands corresponding to d-d transitions | Consistent with square planar geometry |
Nickel(II) complexes can adopt various geometries, including octahedral, square planar, and tetrahedral, depending on the ligand field strength and steric factors. wikipedia.orgluc.edu With thione ligands, which are considered weak field ligands, high-spin octahedral or tetrahedral complexes are commonly formed. austinpublishinggroup.com The synthesis of nickel(II) complexes of imidazolidine-2-thione has been reported, yielding complexes with the stoichiometry NiL₄X₂ (where L is the thione ligand and X is an anion), suggesting an octahedral geometry.
For this compound, reaction with a nickel(II) salt such as nickel(II) chloride or nickel(II) nitrate in an alcoholic solvent would be a viable synthetic route. The resulting complex would likely be octahedral, with the ligand coordinating through the sulfur atom.
Table 3: Predicted Properties of a [Ni(this compound)₄Cl₂] Complex
| Property | Expected Value/Observation | Significance |
| Geometry | Octahedral | Common for Ni(II) with weak field ligands |
| Magnetic Moment | ~2.9 - 3.4 B.M. | Indicative of two unpaired electrons in a high-spin d⁸ configuration |
| Electronic Spectrum | Multiple absorption bands in the visible region | Assigned to d-d transitions in an octahedral field |
| Molar Conductivity | Low value in non-coordinating solvents | Suggests a non-electrolytic nature |
Complexes with Silver (I)
The interaction between this compound and silver(I) is anticipated to be governed by the principles of Hard and Soft Acid and Base (HSAB) theory. Silver(I) is a soft metal ion, showing a strong preference for coordination with soft donor atoms like sulfur. Consequently, the ligand is expected to bind to the Ag(I) center primarily through its exocyclic sulfur atom.
Studies on analogous silver(I) complexes with N-substituted imidazolidine-2-thiones and other heterocyclic thiones support this prediction. These complexes exhibit a variety of stoichiometries and geometries, which are influenced by the metal-to-ligand ratio, the presence of co-ligands (such as phosphines), and the counter-anion. For this compound, mononuclear, dinuclear, and polynuclear complexes could potentially be synthesized.
Possible coordination geometries for Ag(I) complexes include:
Linear: A 1:2 metal-to-ligand ratio could yield complexes of the type [Ag(L)₂]⁺, featuring a two-coordinate silver center.
Trigonal Planar: The coordination sphere could be expanded to three-coordinate, [Ag(L)₃]⁺ or [AgX(L)₂] (where X is an anionic ligand like a halide), particularly with smaller co-ligands.
Tetrahedral: Four-coordinate complexes, such as [Ag(L)₄]⁺ or [AgX(L)₃], are also common for silver(I), often resulting in a slightly distorted tetrahedral geometry. nih.gov
The electron-withdrawing nature of the 4-nitrophenyl group is expected to decrease the electron density on the sulfur atom compared to alkyl-substituted or unsubstituted imidazolidine-2-thiones. This could slightly weaken the Ag-S bond but also potentially influence the assembly of resulting complexes in the solid state through intermolecular interactions involving the nitro group.
Complexes with Tungsten (0)
The coordination of this compound to a low-valent metal center like tungsten(0) is best exemplified by the well-characterized parent complex, pentacarbonyl(imidazolidine-2-thione-κS)tungsten(0), [W(CO)₅(C₃H₆N₂S)]. nih.govnih.gov It is synthesized by the reaction of W(CO)₅(THF) with the imidazolidine-2-thione ligand. A similar synthetic route would be expected to yield the analogous [W(CO)₅{this compound}] complex.
In this type of complex, the tungsten atom adopts a pseudo-octahedral geometry. nih.govnih.gov The thione ligand coordinates in a monodentate fashion through the sulfur atom, acting as a neutral two-electron donor. nih.govnih.gov This coordination results in measurable changes to the ligand's structure. For instance, in the parent tungsten complex, the C=S bond length elongates upon coordination (from ~1.69 Å in the free ligand to 1.711 Å in the complex), indicating a weakening of the double bond character due to the donation of electron density to the metal. nih.govnih.gov The W-S bond length is reported to be 2.599 Å. nih.govnih.gov The geometry around the sulfur atom is nearly tetrahedral, with a W-S-C bond angle of approximately 109.5°. nih.govnih.gov
The presence of the 4-nitrophenyl substituent would likely have a minor, yet potentially measurable, impact on these structural parameters due to its electronic influence.
| Parameter | Value |
|---|---|
| Formula | [W(C₃H₆N₂S)(CO)₅] |
| Coordination Geometry | Octahedral |
| W-S Bond Length | 2.599(2) Å |
| C-S Bond Length | 1.711(9) Å |
| W-S-C Bond Angle | 109.50(3)° |
Structural Aspects of Metal Complexes
Coordination Modes and Geometries
The predominant coordination mode for this compound across various metal complexes is expected to be as a terminal, monodentate ligand, bonding through its sulfur atom (κ¹-S). This is the most common mode observed for N-substituted imidazolidine-2-thiones with a range of metals. rsc.org
However, other coordination modes, while less common, are possible:
Bridging (μ-S): The sulfur atom can bridge two metal centers, as seen in some polynuclear copper(I) and silver(I) complexes of related thiones. This mode leads to the formation of dinuclear or polymeric structures.
Chelating (κ²-N,S): Although rare for this class of ligands, chelation involving a nitrogen atom from the imidazolidine ring and the sulfur atom could occur, particularly if the ligand undergoes a transformation.
The resulting coordination geometry is highly dependent on the metal ion's electronic configuration, oxidation state, and coordination number. As discussed, geometries for Ag(I) can range from linear to tetrahedral, while W(0) in a pentacarbonyl fragment will be octahedral. For other transition metals, common geometries like square planar (for d⁸ ions like Pd(II), Pt(II)) and octahedral (for many M(II) and M(III) ions) would be expected.
Influence of Ligand Transformation during Complexation (e.g., C-S bond cleavage, C-N bond formation)
A significant structural aspect in the coordination chemistry of N-substituted imidazolidine-2-thiones is their susceptibility to ligand transformation, particularly C-S bond cleavage. Research on copper(I) complexes with N-ethyl-imidazolidine-2-thione has demonstrated that under certain conditions, the ligand can undergo a C-S bond rupture followed by a C-N bond formation. rsc.org
In one reported case, the reaction of N-ethyl-imidazolidine-2-thione with copper(I) iodide resulted in the transformation of the original thione into a new ligand, 1-ethyl-3-(1-ethyl-4,5-dihydro-1H-imidazol-2-yl)imidazolidine-2-thione. rsc.org This new ligand then coordinated to the Cu(II) center in a bidentate (κ²-N,S) fashion, forming a 2D polymer. rsc.org This type of transformation highlights the non-innocent character of the imidazolidine-2-thione ligand, where the metal center can promote bond-breaking and bond-forming reactions. While this has been specifically documented for copper complexes, it suggests that this compound could potentially undergo similar C-S bond activation with reactive metal centers, leading to novel complex structures and coordination modes.
Supramolecular Architectures within Metal-Organic Frameworks
The assembly of metal complexes into higher-order structures is a cornerstone of supramolecular chemistry and the design of Metal-Organic Frameworks (MOFs). While there are no specific reports of this compound being used as a linker in a traditional MOF, its molecular structure contains all the necessary components to facilitate the formation of supramolecular architectures.
The key features of the ligand that can drive supramolecular assembly are:
Hydrogen Bonding: The N-H proton at the 3-position of the imidazolidine ring is a hydrogen bond donor. It can form strong hydrogen bonds with suitable acceptors, such as counter-ions, solvent molecules, or the nitro group of an adjacent complex.
π-π Stacking: The 4-nitrophenyl ring is an ideal candidate for π-π stacking interactions with other aromatic rings, either from adjacent ligands or co-ligands within the structure.
Dipole-Dipole Interactions: The highly polar nitro group (-NO₂) can participate in strong dipole-dipole interactions, helping to organize the complexes in the crystal lattice. MOFs containing nitro groups have been shown to be effective for applications like CO₂ capture due to these polar interactions. researchgate.net
Exploring the Non-Biological Research Applications of Imidazolidine-2-thione Derivatives
Derivatives of imidazolidine-2-thione, including the subject compound this compound, represent a versatile class of heterocyclic compounds. Beyond their well-documented biological activities, these molecules serve as valuable tools in various non-biological research applications, particularly in the fields of catalysis and materials science. Their unique structural and electronic properties make them effective chiral auxiliaries, ligands for asymmetric metal catalysis, and precursors for the synthesis of advanced materials.
Q & A
Q. What are the optimized synthetic routes for 1-(4-nitrophenyl)imidazolidine-2-thione, and how can harsh reaction conditions be mitigated?
The synthesis of imidazolidine-2-thiones often requires challenging conditions, such as high temperatures or inert atmospheres. A typical approach involves cyclization reactions between thiourea derivatives and α-aminoketones or isothiocyanates. For example, the reaction of aminoacetaldehyde diethyl acetal with isothiocyanates under basic conditions (e.g., NaOH in methanol) can yield the target compound. To minimize harsh conditions, catalytic methods using ionic liquids or phase-transfer catalysts may improve reaction efficiency and selectivity .
Q. What analytical techniques are recommended for characterizing this compound?
A multi-technique approach is essential:
- Spectroscopy : IR for thione (C=S) stretch (~1200–1250 cm⁻¹) and UV for nitroaryl absorption bands (~270–320 nm).
- NMR : ¹H and ¹³C NMR to confirm substituent positions (e.g., nitrophenyl protons at δ 7.5–8.5 ppm) .
- X-ray crystallography : For definitive structural determination. SHELX software (e.g., SHELXL) is widely used for refinement, with attention to weak intermolecular interactions (e.g., C–H···π, N–H···π) that stabilize the crystal lattice .
Advanced Research Questions
Q. How can computational methods complement experimental data in studying the electronic properties of this compound?
Density functional theory (DFT) calculations can predict molecular geometry, frontier molecular orbitals, and electrostatic potential surfaces. For instance, the dihedral angle between the nitrophenyl and imidazolidine rings (e.g., ~89° in related structures) can be validated against X-ray data. Quantum chemical calculations also aid in interpreting NMR chemical shifts and non-covalent interactions observed in crystal packing .
Q. What strategies resolve contradictions in biological activity data for imidazolidine-2-thiones?
Discrepancies in bioactivity (e.g., antimicrobial vs. antitumor efficacy) may arise from assay conditions or impurity profiles. Solutions include:
Q. How can structural modifications enhance the biological activity of this compound?
Structure-activity relationship (SAR) studies suggest:
- Nitro group positioning : Para-substitution on the phenyl ring enhances electron-withdrawing effects, potentially improving binding to hydrophobic protein pockets.
- Heterocycle functionalization : Introducing methyl or fluorinated groups at the imidazolidine ring may modulate lipophilicity and bioavailability.
- Metal coordination : Complexation with transition metals (e.g., Cu²⁺, Zn²⁺) can amplify anticancer activity via redox cycling .
Q. What experimental protocols are recommended for crystallizing this compound derivatives?
Slow evaporation from dichloromethane/ethyl acetate (1:8 v/v) at room temperature often yields diffraction-quality crystals. For challenging cases:
- Vapor diffusion : Use methanol/water mixtures.
- Temperature control : Gradual cooling (293 K → 277 K) promotes ordered packing.
- Data collection : Employ synchrotron radiation for high-resolution datasets, particularly for twinned crystals .
Q. How do solvent polarity and pH influence the stability of this compound?
- Polar aprotic solvents (e.g., DMSO, DMF) stabilize the thione tautomer via hydrogen bonding.
- Acidic conditions (pH < 5) may protonate the imidazolidine nitrogen, leading to ring-opening.
- Basic conditions (pH > 9) can hydrolyze the thione group to urea derivatives. Stability assays under varied pH/solvent systems are critical for drug formulation studies .
Methodological Considerations
- Data Validation : Cross-reference spectroscopic, crystallographic, and computational data to confirm structural assignments.
- Reproducibility : Document reaction parameters (e.g., solvent purity, catalyst batch) to minimize variability.
- Ethical Reporting : Disclose negative results (e.g., failed synthetic routes) to aid community-wide optimization efforts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
